![molecular formula C12H11FN2O3 B14956344 methyl (6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate](/img/structure/B14956344.png)
methyl (6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate
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Overview
Description
Methyl 2-(6-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is a synthetic organic compound with the molecular formula C12H11FN2O3 It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate typically involves the condensation of 6-fluoro-2-methyl-4-oxo-3,4-dihydroquinazoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
Methyl 2-(6-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(6-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA gyrase or topoisomerase IV, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
- 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- Methyl 6-fluorochromone-2-carboxylate
Uniqueness
Methyl 2-(6-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11FN2O3 |
---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
methyl 2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C12H11FN2O3/c1-7-14-10-4-3-8(13)5-9(10)12(17)15(7)6-11(16)18-2/h3-5H,6H2,1-2H3 |
InChI Key |
NCYYHWRGJIZARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)OC |
Origin of Product |
United States |
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